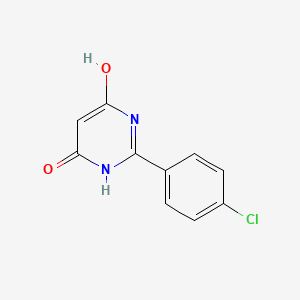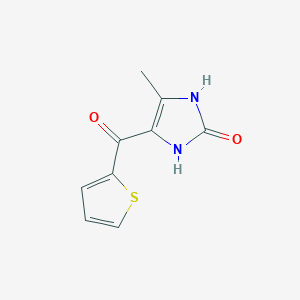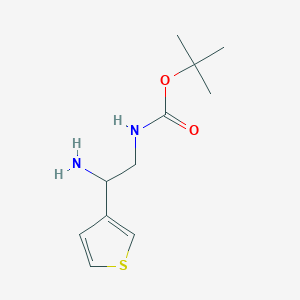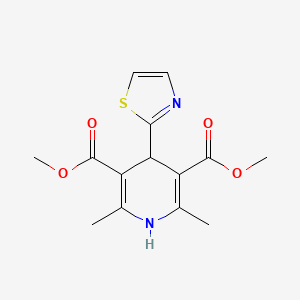![molecular formula C7H4ClN3O B8704093 8-chloro-2H-pyrido[3,4-d]pyridazin-1-one](/img/structure/B8704093.png)
8-chloro-2H-pyrido[3,4-d]pyridazin-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-chloro-2H-pyrido[3,4-d]pyridazin-1-one is a heterocyclic compound with the molecular formula C7H4ClN3O. It is part of the pyridazine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-chloro-2H-pyrido[3,4-d]pyridazin-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3-chloropyridazine with 2-aminopyridine in the presence of a base, such as potassium carbonate, in a polar solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to minimize costs and environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
8-chloro-2H-pyrido[3,4-d]pyridazin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its dihydro derivatives.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .
Applications De Recherche Scientifique
8-chloro-2H-pyrido[3,4-d]pyridazin-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of 8-chloro-2H-pyrido[3,4-d]pyridazin-1-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit phosphodiesterase enzymes, which play a role in various physiological processes . The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridazine: A parent compound with similar structural features but lacking the chlorine and additional nitrogen atoms.
Pyrimidine: Another related compound with a six-membered ring containing two nitrogen atoms.
Pyrazine: Similar to pyridazine but with nitrogen atoms in different positions.
Uniqueness
8-chloro-2H-pyrido[3,4-d]pyridazin-1-one is unique due to its specific substitution pattern and the presence of a chlorine atom, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for the development of new drugs and materials .
Propriétés
Formule moléculaire |
C7H4ClN3O |
|---|---|
Poids moléculaire |
181.58 g/mol |
Nom IUPAC |
8-chloro-2H-pyrido[3,4-d]pyridazin-1-one |
InChI |
InChI=1S/C7H4ClN3O/c8-5-3-9-1-4-2-10-11-7(12)6(4)5/h1-3H,(H,11,12) |
Clé InChI |
YUWKUSUNIGFYGF-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C=NNC(=O)C2=C(C=N1)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[3-(3-hydroxyphenoxy)azetidin-1-yl]-5-methyl-2,2-diphenylhexanamide;hydrochloride](/img/structure/B8704035.png)



![7-pyridin-2-ylimidazo[1,2-a]pyridine](/img/structure/B8704049.png)



methylamine](/img/structure/B8704083.png)



